2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
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Overview
Description
2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is a complex organic compound that features both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,4-dimethoxyphenethylamine and naphthylamine derivatives. These intermediates are then coupled through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the aliphatic chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid: shares structural similarities with other aromatic amines and amides.
Naphthylamine derivatives: Compounds containing the naphthylamine moiety.
Phenethylamine derivatives: Compounds with the phenethylamine structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-(naphthalen-1-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-30-21-11-10-16(14-22(21)31-2)12-13-25-20(24(28)29)15-23(27)26-19-9-5-7-17-6-3-4-8-18(17)19/h3-11,14,20,25H,12-13,15H2,1-2H3,(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPNPXPRXQMNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC3=CC=CC=C32)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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